4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 3,4-dimethoxyphenyl group at the 6-position The amine group is located at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 3,4-dimethoxybenzaldehyde.
Formation of Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction between the aldehydes and a suitable amine, such as guanidine or urea, under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting specific biological pathways.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound can serve as a probe for studying enzyme interactions and cellular processes.
Industrial Applications: It may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the dimethoxy groups, resulting in different chemical and biological properties.
4-(4-Methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine: Contains a methoxy group instead of a chlorine atom, affecting its reactivity and interactions.
Uniqueness
4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-16-8-5-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSVHDNVNLIVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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